REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH3:13])=[CH:9][CH:10]=2)[C:5]([CH3:15])([CH3:14])[CH2:4][CH2:3]1.C(Cl)(=[O:19])C.[Cl-].[Al+3].[Cl-].[Cl-].C(C[C:29]([CH3:32])(C)C)(C)C>>[CH3:14][C:5]1([CH3:15])[C:6]2[C:11](=[CH:10][C:9]([CH2:29][CH3:32])=[C:8]([C:12](=[O:19])[CH3:13])[CH:7]=2)[C:2]([CH3:16])([CH3:1])[CH2:3][CH2:4]1.[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH3:13])=[CH:9][CH:10]=2)[C:5]([CH3:15])([CH3:14])[CH2:4][CH2:3]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
528 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
|
Name
|
|
Quantity
|
234 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
534 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
|
Name
|
|
Quantity
|
432 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)CC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=CC(=C(C=C12)C(C)=O)CC)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 689 g | |
YIELD: PERCENTYIELD | 89% |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1106 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH3:13])=[CH:9][CH:10]=2)[C:5]([CH3:15])([CH3:14])[CH2:4][CH2:3]1.C(Cl)(=[O:19])C.[Cl-].[Al+3].[Cl-].[Cl-].C(C[C:29]([CH3:32])(C)C)(C)C>>[CH3:14][C:5]1([CH3:15])[C:6]2[C:11](=[CH:10][C:9]([CH2:29][CH3:32])=[C:8]([C:12](=[O:19])[CH3:13])[CH:7]=2)[C:2]([CH3:16])([CH3:1])[CH2:3][CH2:4]1.[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH3:13])=[CH:9][CH:10]=2)[C:5]([CH3:15])([CH3:14])[CH2:4][CH2:3]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
528 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
|
Name
|
|
Quantity
|
234 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
534 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
|
Name
|
|
Quantity
|
432 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)CC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=CC(=C(C=C12)C(C)=O)CC)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 689 g | |
YIELD: PERCENTYIELD | 89% |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1106 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |